3,4-Dimethylphenyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate
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Overview
Description
3,4-Dimethylphenyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate is an organic compound that belongs to the class of oxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethylphenyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate typically involves the reaction of 3,4-dimethylphenyl isocyanate with 4-methylphenylacetic acid in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to optimize the reaction conditions and yield. The process may include steps such as solvent extraction, distillation, and crystallization to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethylphenyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the aromatic rings.
Scientific Research Applications
3,4-Dimethylphenyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4-Dimethylphenyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions, leading to changes in the target’s activity or function. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dimethylphenyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxamide
- 3,4-Dimethylphenyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylic acid
- 3,4-Dimethylphenyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate methyl ester
Uniqueness
This compound is unique due to its specific structural features, such as the presence of both 3,4-dimethylphenyl and 4-methylphenyl groups, which contribute to its distinct chemical properties and potential applications. The oxazole ring also adds to its uniqueness, providing additional sites for chemical modification and interaction with biological targets.
Properties
Molecular Formula |
C19H17NO3 |
---|---|
Molecular Weight |
307.3 g/mol |
IUPAC Name |
(3,4-dimethylphenyl) 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C19H17NO3/c1-12-4-7-15(8-5-12)18-11-17(20-23-18)19(21)22-16-9-6-13(2)14(3)10-16/h4-11H,1-3H3 |
InChI Key |
WOAVNQPUQRIUSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)OC3=CC(=C(C=C3)C)C |
Origin of Product |
United States |
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